3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide
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Overview
Description
3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of amino, difluoroethyl, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzamides and reagents that introduce the difluoroethyl and trifluoromethyl groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the amino group.
Electrophilic aromatic substitution: to attach the trifluoromethyl group.
Amidation reactions: to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation products: Nitro derivatives.
Reduction products: Amines.
Substitution products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to:
Inhibit the growth of Mycobacterium tuberculosis: by interfering with essential biological pathways.
Bind to specific enzymes or receptors: that are crucial for the survival of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Other substituted benzamides with similar functional groups.
Uniqueness
3-Amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide stands out due to:
- The presence of both difluoroethyl and trifluoromethyl groups , which impart unique chemical properties.
- Its potential as an anti-tubercular agent , which is a significant area of research.
Properties
IUPAC Name |
3-amino-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2O/c11-8(12)4-17-9(18)5-1-6(10(13,14)15)3-7(16)2-5/h1-3,8H,4,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIRGYXITKQTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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